3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Description
Properties
IUPAC Name |
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFN3/c9-4-2-13-8-6(1-11)12-3-5(10)7(4)8/h2-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIAQWXDEIVDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=C2F)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of pyrrolopyridine derivatives. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolopyridine derivatives.
Scientific Research Applications
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used to study the effects of fluorine and bromine substitutions on biological activity.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Structure Variations
The pyrrolo[2,3-c]pyridine core distinguishes this compound from related heterocycles. Key analogs include:
Key Insight: The pyrrolo[2,3-c]pyridine core offers a balance of aromaticity and steric accessibility, while fused systems (e.g., quinoline, pyridazine) enhance planar rigidity for target binding .
Substituent Effects on Bioactivity
Substituents critically influence target affinity and selectivity:
Key Insight: The 3-bromo and 4-fluoro substituents likely enhance binding to hydrophobic pockets (e.g., kinase ATP-binding sites), while the 7-cyano group may act as a hydrogen bond acceptor .
Biological Activity
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and structure-activity relationships (SAR) related to this compound, highlighting its potential therapeutic applications.
- Molecular Formula : C7H4BrFN2
- Molecular Weight : 215.02 g/mol
- CAS Number : 446284-38-4
The compound features a pyrrolo[2,3-c]pyridine scaffold, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Compounds containing the pyrrolo[2,3-c]pyridine structure have shown promise in inhibiting cancer cell proliferation. For instance, studies have documented moderate cytotoxic effects against ovarian and breast cancer cell lines, suggesting potential as anticancer agents .
- Antiviral Properties : Some derivatives have demonstrated antiviral activity, particularly against HIV-1. The structure of the substituents at specific positions on the pyrrolo ring significantly influences their efficacy .
- Antimycobacterial Activity : Research has indicated that certain analogs possess activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) showing promising results for specific derivatives .
- Analgesic and Sedative Effects : Pyrrolo derivatives have been explored for their analgesic properties, indicating potential use in pain management therapies .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
- Substituent Effects : The presence of halogen atoms (e.g., bromine and fluorine) at specific positions enhances biological activity. For example, the substitution pattern can affect the compound's binding affinity to target proteins.
- Functional Groups : The introduction of various functional groups (e.g., carboxylic acids or esters) has been shown to improve solubility and bioavailability while enhancing potency against specific targets like HIV and Mtb .
Case Studies
Several studies have evaluated the biological activity of pyrrolo derivatives:
Q & A
Q. What are the common synthetic routes for preparing 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile?
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, dihydroxylation of allyl-substituted intermediates followed by oxidative cleavage and cyclization in aqueous Na₂O₂ yields pyrrolo[2,3-c]pyridine scaffolds . Bromination and fluorination steps are introduced using reagents like POBr₃ or selectfluor under controlled conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products .
Q. How is structural characterization of this compound performed?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- ¹H NMR : Peaks at δ 8.19 (d, 1H) and δ 5.81 (s, 2H) confirm aromatic protons and NH₂ groups .
- ¹³C NMR : Signals for the cyano group (~110–120 ppm) and halogenated carbons (Br: ~30 ppm; F: ~150 ppm) validate substitution patterns . High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₈H₄BrFN₃ requires m/z 255.96) .
Q. What are the primary research applications of this compound?
It serves as a versatile intermediate in medicinal chemistry. For instance, pyrrolo[2,3-c]pyridine derivatives exhibit cytotoxic activity against ovarian cancer cell lines (IC₅₀ < 10 μM in A2780 cells), suggesting potential as kinase inhibitors or DNA intercalators .
Advanced Questions
Q. How can reaction yields be optimized during bromination/fluorination steps?
- Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to avoid over-bromination. Yields improve with catalytic Lewis acids (e.g., FeCl₃) .
- Fluorination : Electrophilic fluorination with Selectfluor in acetonitrile at 60°C achieves >80% yield. Microwave-assisted synthesis reduces reaction time from hours to minutes . Monitor intermediates via TLC and adjust stoichiometry dynamically to account for steric hindrance from the cyano group .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR or Aurora A) using the cyano group as a hydrogen bond acceptor .
- Molecular Dynamics (MD) Simulations : Analyze conformational stability in aqueous environments. The fluorophenyl group shows strong hydrophobic interactions in protein pockets .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
Q. How do substituent variations impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- Bromine : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially increasing toxicity.
- Fluorine : Electron-withdrawing effects stabilize π-π stacking with aromatic residues in target proteins .
- Cyano Group : Critical for hydrogen bonding with catalytic lysine residues in kinases . Systematic substitution at the 4-position (e.g., Cl vs. F) alters IC₅₀ values by >5-fold in enzymatic assays .
Methodological Guidance
Q. How to resolve contradictions in spectroscopic data for this compound?
- Contradictory NMR Peaks : Use heteronuclear correlation experiments (HSQC, HMBC) to assign overlapping signals. For example, a δ 6.63–6.61 (m, 1H) peak may arise from coupling between fluorine and adjacent protons .
- Mass Spec Discrepancies : Cross-validate with isotopic pattern analysis (e.g., ⁷⁹Br/⁸¹Br ratio) to distinguish from impurities .
Q. What strategies mitigate decomposition during storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
